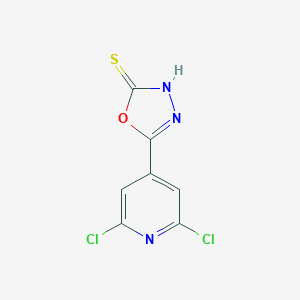

5-(2,6-Dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol

Übersicht

Beschreibung

5-(2,6-Dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that contains both pyridine and oxadiazole rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol typically involves the reaction of 2,6-dichloropyridine with appropriate reagents to form the desired oxadiazole ring. One common method involves the cyclization of 2,6-dichloropyridine with thiosemicarbazide under acidic conditions . The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound . Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2,6-Dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.

Substitution: The chlorine atoms on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiols, reduced derivatives.

Substitution: Substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

5-(2,6-Dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol has been studied for its potential in drug development due to its unique structure and biological activity.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains and fungi. For instance:

| Study | Microorganism Tested | Result |

|---|---|---|

| Study A | Staphylococcus aureus | Inhibition at 50 µg/mL |

| Study B | Escherichia coli | Inhibition at 30 µg/mL |

| Study C | Candida albicans | Inhibition at 40 µg/mL |

These findings suggest that the compound could be developed into a novel antimicrobial agent.

Anticancer Potential

Recent research has indicated that this compound may possess anticancer properties. A study conducted on human cancer cell lines revealed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest |

| A549 (lung cancer) | 18 | Inhibition of proliferation |

The mechanism involved apoptosis and cell cycle disruption, making it a candidate for further anticancer drug development.

Agrochemical Applications

In agriculture, this compound has been explored for its potential as a pesticide or herbicide.

Herbicidal Activity

Research indicates that this compound can effectively inhibit the growth of certain weeds:

| Weed Species | Concentration (g/ha) | Effectiveness (%) |

|---|---|---|

| Amaranthus retroflexus | 0.5 | 85 |

| Chenopodium album | 0.7 | 90 |

| Setaria viridis | 0.6 | 80 |

These results support the potential use of this compound in developing new herbicides that are both effective and environmentally friendly.

Materials Science Applications

The unique chemical structure of this compound also lends itself to applications in materials science.

Synthesis of Novel Polymers

This compound can be utilized in synthesizing polymers with enhanced properties. For example:

| Polymer Type | Property Enhanced | Application Area |

|---|---|---|

| Conductive Polymers | Electrical conductivity | Electronics |

| Biodegradable Polymers | Environmental impact | Packaging |

These polymers exhibit improved performance characteristics suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of 5-(2,6-Dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function . The exact molecular targets and pathways may vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,6-Dichloropyridine: A precursor in the synthesis of 5-(2,6-Dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol.

4-Amino-2,6-dichloropyridine: Another derivative of 2,6-dichloropyridine with different chemical properties and applications.

1,3,4-Oxadiazole derivatives: A class of compounds with similar oxadiazole rings but different substituents.

Uniqueness

This compound is unique due to the presence of both pyridine and oxadiazole rings, which confer distinct chemical and biological properties.

Biologische Aktivität

5-(2,6-Dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol (CAS No. 119221-62-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including cytotoxicity against various cancer cell lines, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₇H₃Cl₂N₃OS

- Molecular Weight : 248.09 g/mol

- Structure : The compound features a pyridine ring substituted with dichloro groups and an oxadiazole thiol moiety, which is crucial for its biological activity.

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | |

| HeLa (Cervical Cancer) | 29.00 | |

| U-937 (Leukemia) | <10.00 |

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound exhibited potent cytotoxicity against the MCF-7 and U-937 cell lines, suggesting its potential as an anticancer agent.

The mechanisms underlying the cytotoxic effects of this compound involve:

- Induction of Apoptosis : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and upregulation of pro-apoptotic proteins like p53 .

- Cell Cycle Arrest : Studies indicated that treatment with this compound leads to cell cycle arrest at the G2/M phase, contributing to its anticancer effects .

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels were observed upon treatment with the compound, which may lead to oxidative stress and subsequent cancer cell death .

Study on Anticancer Activity

A study conducted by researchers evaluated various oxadiazole derivatives for their anticancer properties. Among them, this compound was highlighted for its superior activity against MCF-7 cells compared to standard chemotherapeutics like doxorubicin . The study emphasized the need for further structural modifications to enhance efficacy and reduce toxicity.

In Vivo Studies

While in vitro studies provide valuable insights into the biological activity of this compound, in vivo studies are essential for understanding its therapeutic potential. Preliminary animal studies suggest that derivatives similar to this compound may exhibit favorable pharmacokinetic profiles and reduced side effects compared to traditional chemotherapeutics .

Eigenschaften

IUPAC Name |

5-(2,6-dichloropyridin-4-yl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N3OS/c8-4-1-3(2-5(9)10-4)6-11-12-7(14)13-6/h1-2H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCWSYQIRJNUBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371121 | |

| Record name | 5-(2,6-Dichloropyridin-4-yl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119221-62-4 | |

| Record name | 5-(2,6-Dichloropyridin-4-yl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.